molecular formula C8H12O2 B2801738 1,8-Dioxaspiro[4.5]dec-3-ene CAS No. 2551117-58-7

1,8-Dioxaspiro[4.5]dec-3-ene

Cat. No.: B2801738
CAS No.: 2551117-58-7
M. Wt: 140.182
InChI Key: IBIFJCZSACVJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dioxaspiro[4.5]dec-3-ene: is a spiro compound characterized by a unique structure where two rings share a single atom. This compound is known for its stability and versatility in various chemical reactions. It is often used as a building block in organic synthesis due to its ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dioxaspiro[4.5]dec-3-ene can be synthesized through the cycloaddition of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the spiro compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexanone and ethylene glycol are combined with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is isolated through distillation and purification processes .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dioxaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,8-Dioxaspiro[4.5]dec-3-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]dec-3-ene involves its ability to interact with various molecular targets and pathways. The compound can form stable intermediates that facilitate chemical reactions, making it a valuable tool in organic synthesis. Its unique spiro structure allows it to participate in a variety of reactions, including cycloadditions and rearrangements .

Comparison with Similar Compounds

  • 1,7-Dioxaspiro[5.5]undecane
  • 1,6-Dioxaspiro[4.5]decane
  • 2,6-Dichlorospiro[3.3]heptane

Comparison: 1,8-Dioxaspiro[4.5]dec-3-ene is unique due to its specific ring size and the stability of its spiro structure. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in synthetic applications. Its ability to form stable intermediates and participate in a variety of reactions sets it apart from other spiro compounds .

Properties

IUPAC Name

1,8-dioxaspiro[4.5]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIFJCZSACVJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C=CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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